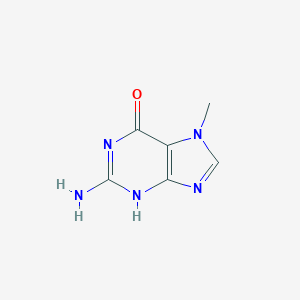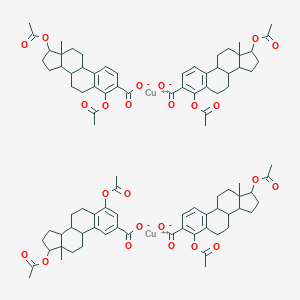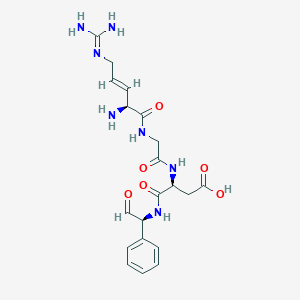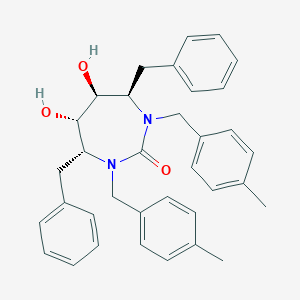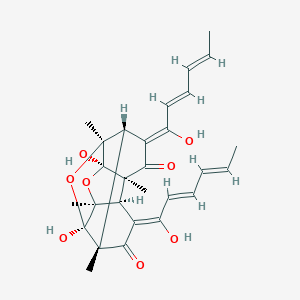
Trichodimerol
Vue d'ensemble
Description
Trichodimerol is a natural product first isolated from the fungus Trichoderma longibrachiatum. It is known for its anti-inflammatory properties, particularly its ability to inhibit the secretion of proinflammatory factors such as tumor necrosis factor-alpha and nitric oxide
Applications De Recherche Scientifique
Trichodimerol has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of novel compounds with potential pharmaceutical applications.
Biology: this compound is studied for its role in modulating biological pathways, particularly those involved in inflammation and immune response.
Medicine: Due to its anti-inflammatory properties, this compound is being investigated as a potential therapeutic agent for treating inflammatory diseases.
Industry: In agriculture, this compound is used as a biocontrol agent to protect crops from fungal infections.
Mécanisme D'action
Target of Action
Trichodimerol, a natural product first isolated from Trichoderma longibraciatum , primarily targets cyclooxygenase (COX)-2 , inducible nitric oxide synthase (iNOS) , and nuclear transcription factor-kappaB (NF-κB) . These targets play crucial roles in the inflammatory response. This compound also interacts with the TLR4-MD2 complex , a key player in the innate immune response .
Mode of Action
This compound inhibits the production of inflammatory mediators such as COX-2 and iNOS . It also suppresses the protein expression of NF-κB, p-IKK, p-IκB, Toll-like receptor 4 (TLR4), NOD-like receptor thermal protein domain associated protein 3 (NLRP3), cysteinyl aspartate specific proteinase (Caspase)-1, and ASC . Molecular docking studies have shown that this compound can directly combine with the TLR4-MD2 complex , obstructing the interaction between lipopolysaccharide (LPS) and the TLR4-MD2 heterodimer .
Biochemical Pathways
This compound primarily affects the NF-κB and NLRP3 pathways . By inhibiting the production of inflammatory mediators and suppressing the protein expression of key players in these pathways, this compound effectively inhibits inflammation . It also impacts the cAMP pathway , which plays a crucial role in the regulation of photoreceptor function and cellulase regulation on different carbon sources .
Pharmacokinetics
Its ability to inhibit inflammation in various in vitro macrophage models suggests that it may have good bioavailability .
Result of Action
This compound has been shown to reduce the production of nitric oxide (NO), reactive oxygen species (ROS), and the proinflammatory cytokines interleukin (IL)-6 and tumor necrosis factor (TNF)-α . This results in a significant reduction in inflammation, making this compound a promising candidate for the development of new anti-inflammatory drugs .
Action Environment
The production of this compound is influenced by various environmental factors. For instance, the presence of other microorganisms, environmental conditions, and the activity of global and local transcription factors can all impact the production of this compound . Additionally, light-dependent regulation plays a role in the biosynthesis of this compound .
Analyse Biochimique
Biochemical Properties
Trichodimerol interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to influence the function of the catalytic subunit of protein kinase A (PKAc1), which plays a crucial role in gene regulation and this compound production in Trichoderma reesei .
Cellular Effects
This compound has been shown to inhibit the production of inflammatory mediators such as cyclooxygenase (COX)-2 and inducible nitric oxide synthase (iNOS). It also suppresses the protein expression of nuclear transcription factor-kappaB (NF-κB), p-IKK, p-IκB, Toll-like receptor 4 (TLR4), NOD-like receptor thermal protein domain .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it impacts the biosynthesis of this compound in axenic growth and mating .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It impacts the biosynthesis of this compound in axenic growth and mating
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and may affect metabolic flux or metabolite levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trichodimerol is typically isolated from the fermentation broth of Trichoderma longibrachiatum. The fermentation process involves culturing the fungus in a suitable medium, followed by extraction and purification using chromatographic techniques . The specific conditions for the fermentation and extraction processes can vary, but they generally involve maintaining the culture at optimal temperature and pH to maximize yield.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The fungus is grown in bioreactors under controlled conditions to ensure consistent production. The fermentation broth is then subjected to extraction and purification processes to isolate this compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: Trichodimerol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its properties or to synthesize derivatives with improved efficacy.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can replace specific functional groups in this compound.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced biological activity or improved stability .
Comparaison Avec Des Composés Similaires
- Dihydrotrichodimerol
- Tetrahydrothis compound
- Demethylthis compound
- Bisorbi-betanone
Comparison: this compound and its similar compounds, such as dihydrothis compound and tetrahydrothis compound, share a common structural framework but differ in their degree of hydrogenation and functional group modifications. These differences can significantly impact their biological activity and stability. This compound is unique due to its specific anti-inflammatory properties and its ability to inhibit multiple inflammatory pathways .
Propriétés
IUPAC Name |
(1S,3R,4R,6Z,7R,8S,10R,11R,13Z,14R)-3,10-dihydroxy-6,13-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-1,4,8,11-tetramethyl-2,9-dioxapentacyclo[8.4.0.03,8.04,14.07,11]tetradecane-5,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O8/c1-7-9-11-13-15(29)17-19-23(3)22(32)18(16(30)14-12-10-8-2)20-24(4,21(17)31)28(34)25(19,5)35-27(23,33)26(20,6)36-28/h7-14,19-20,29-30,33-34H,1-6H3/b9-7+,10-8+,13-11+,14-12+,17-15-,18-16-/t19-,20-,23-,24-,25+,26+,27-,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOUJHGWJJEVMF-SZJYFORJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC(=C1C2C3(C(=O)C(=C(C=CC=CC)O)C4C(C1=O)(C5(C2(OC3(C4(O5)C)O)C)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/C(=C\1/C(=O)[C@@]2([C@]3(O[C@]4([C@@H]2/C(=C(/O)\C=C\C=C\C)/C(=O)[C@@]5([C@]4(O[C@]3([C@H]15)C)O)C)C)O)C)/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



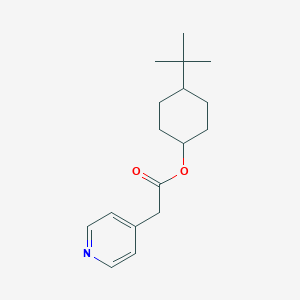
![[2-(Chloromethyl)phenyl]methanol](/img/structure/B141259.png)
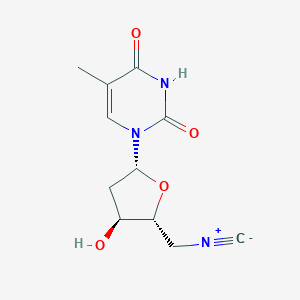
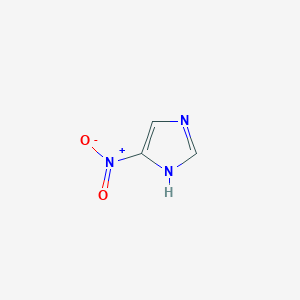

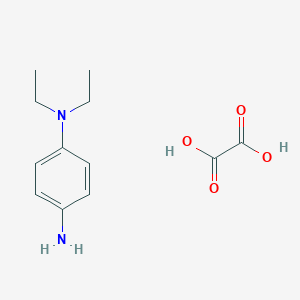
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12,15-tris(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B141272.png)
